
Nuciferine
Overview
Description
Nuciferine is an aporphine alkaloid predominantly found in Nelumbo nucifera (sacred lotus) and Nymphaea caerulea. It exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, cardioprotective, and metabolic regulatory effects . Structurally, this compound shares similarities with antipsychotic compounds, featuring a tetracyclic benzylisoquinoline backbone . Its pharmacokinetic profile reveals moderate bioavailability (17.9%) and rapid distribution across tissues, including the brain, liver, and kidneys . Mechanistically, this compound modulates pathways such as PPAR-γ, STAT3, and PI3K-AKT, contributing to its therapeutic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nuciferine can be synthesized through various chemical reactions, including O-dealkylation, N-dealkylation, and ring aromatization reactions . These reactions use this compound as the raw material to produce derivatives with potential acetylcholinesterase inhibitory activity .
Industrial Production Methods: In industrial settings, this compound can be prepared using poly lactic-co-glycolic acid nanoparticles (PLGA-NPs) to enhance its aqueous solubility and bioavailability . The solid/oil/water emulsion technique is employed due to the water-insolubility of this compound. This method allows for controlled release and improved bioavailability .
Chemical Reactions Analysis
Types of Reactions: Nuciferine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound.
Reduction: Reduction reactions can modify the structure of this compound to produce different derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed:
Dehydrothis compound: Formed through oxidation reactions.
1,2-Dihydroxyaporphine: A derivative with higher affinity to acetylcholinesterase.
Scientific Research Applications
Anti-Tumor Properties
Nuciferine has been extensively studied for its anti-cancer effects across various types of tumors. Research indicates that it can inhibit tumor growth, migration, and invasion through multiple mechanisms.
Protective Effects Against Cellular Damage
This compound's protective properties are not limited to cancer treatment; it also exhibits potential in safeguarding cells from various forms of damage.
Cochlear Hair Cell Protection
Recent studies have highlighted this compound's ability to protect cochlear hair cells from ferroptosis induced by cisplatin, a common chemotherapeutic agent known for its ototoxic effects. This compound co-treatment significantly reduced iron overload in hair cells, suggesting its role as a protective agent against drug-induced cellular damage .
Metabolic Health Applications
Beyond its anti-cancer properties, this compound is recognized for its benefits in metabolic health.
Lipid-Lowering Effects
This compound has been clinically utilized for managing hyperlipidemia and aiding weight loss. Its mechanisms include:
- Regulation of Lipid Metabolism : this compound influences lipid levels by modulating lipase activity and other metabolic pathways related to fat storage and utilization .
- Insulin Sensitivity Improvement : The compound may enhance insulin sensitivity, contributing to better glucose metabolism and weight management .
Summary of Research Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
Nuciferine exerts its effects through multiple molecular targets and pathways:
Dopamine Transporter Inhibition: Inhibits the dopamine transporter, affecting dopamine levels in the brain.
PI3K/AKT Pathway: Regulates the PI3K/AKT pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Norcoclaurine
Norcoclaurine, another alkaloid from Nelumbo nucifera, shares structural homology with nuciferine but differs in functional groups.
- Enzyme Inhibition: In molecular docking studies, this compound exhibited stronger binding to α-glucosidase and α-amylase active sites (interacting with Pro332 and Trp396) compared to norcoclaurine. However, both were less potent than the synthetic drug glimepiride .
- Anti-Diabetic Potential: Norcoclaurine showed moderate inhibition of carbohydrate-metabolizing enzymes, while this compound's effects were weaker, suggesting divergent therapeutic applications .
Melphalan
This compound and melphalan (an alkylating chemotherapeutic agent) share anti-tumor properties but differ in mechanisms and selectivity:
- Target Specificity : Network pharmacology revealed that this compound clusters with melphalan in anti-tumor drug profiles, particularly against neuroblastoma and colorectal cancer. Both inhibit cell proliferation and invasion but via distinct pathways: this compound suppresses PI3K-AKT and STAT3, whereas melphalan induces DNA crosslinking .
Stilbene Glycoside
Both compounds modulate cholesterol metabolism but through different molecular targets:
- Gene Regulation : this compound and stilbene glycoside upregulate LDL-R and HMG-CoAR mRNA expression in hepatocytes, enhancing cholesterol uptake and synthesis inhibition. However, this compound uniquely suppresses ACAT2 at high doses, reducing cholesterol esterification .
- Dose Dependency: this compound’s effects on LDL-R expression (3.57-fold increase at high dose) were less pronounced than stilbene glycoside but more sustained over time .
Clozapine
- Dopaminergic Activity : this compound acts as a D2 partial agonist (EC50 = 64 nM; Emax = 67% of dopamine), similar to aripiprazole but less potent than clozapine (KB = 20 nM vs. This compound’s KB = 62 nM) .
- Serotonergic Effects : Both compounds antagonize 5-HT2A (this compound IC50 = 478 nM; clozapine IC50 = 12 nM) and exhibit inverse agonism at 5-HT7, though this compound lacks clozapine’s potent histaminergic activity .
Key Differentiators of this compound
- Multi-Target Engagement : Unlike melphalan or clozapine, this compound interacts with 13 receptors (Ki < 1 μM), including D2, 5-HT7, and 5-HT2C, enabling pleiotropic effects .
- Metabolic Benefits : Unique among compared compounds, this compound enhances lysosomal function and autophagy, mitigating hepatic steatosis and insulin resistance .
Biological Activity
Nuciferine, an alkaloid primarily derived from the plant Nelumbo nucifera (lotus), has garnered attention for its diverse biological activities, particularly in cancer treatment, neuroprotection, and metabolic regulation. This article explores the various biological activities of this compound, supported by data tables, case studies, and research findings.
1. Anti-Cancer Activity
This compound has shown promising anti-cancer properties across various studies, particularly against oral squamous cell carcinoma (OSCC) and neuroblastoma.
Case Study: OSCC Inhibition
- A study demonstrated that this compound significantly inhibited the growth and invasion of OSCC cells (SCC25 and CAL27). The lowest concentration that inhibited proliferation was found to be 80 μM. This compound treatment resulted in a notable reduction in tumor volume and weight in a xenograft model using nude mice, suggesting its potential as a therapeutic agent against OSCC .
Table 1: this compound Effects on Cancer Cell Lines
Cell Line | Concentration (μM) | Effect on Viability | Mechanism of Action |
---|---|---|---|
SCC25 | 80 | Significant | Inhibition of growth and invasion |
CAL27 | 80 | Significant | Induction of programmed cell death |
SY5Y (Neuroblastoma) | 0.8 mg/mL | Significant | Inhibition of PI3K/AKT pathway |
CT26 (Colorectal) | 0.8 mg/mL | Significant | Inhibition of cell proliferation |
2. Neuroprotective Effects
Research indicates that this compound can cross the blood-brain barrier and exhibit neuroprotective effects.
Case Study: Neurobehavioral Studies
- This compound was evaluated in various animal models for its effects on hyperlocomotion and anxiety-like behaviors. The results suggested that this compound could modulate neurochemical pathways associated with psychotropic effects, indicating potential applications in treating neurodegenerative disorders .
3. Metabolic Regulation
This compound has also been studied for its effects on metabolic health, particularly regarding diabetes management.
Case Study: Antioxidant Effects
- In diabetic rat models, this compound improved glucose levels and body weight while enhancing antioxidant enzyme activity (SOD, CAT, GPx). It also inhibited α-glucosidase and α-amylase activity, indicating its potential as a therapeutic agent for managing diabetes .
Table 2: Metabolic Effects of this compound
Parameter | Effect |
---|---|
Glucose Levels | Decreased significantly |
Body Weight | Restored to normal |
Antioxidant Enzymes | Increased activity (SOD, CAT, GPx) |
α-Glucosidase Inhibition | Significant inhibition |
α-Amylase Inhibition | Significant inhibition |
The biological activities of this compound are mediated through various molecular pathways:
- Cancer Pathways : this compound targets signaling pathways involved in cancer progression, such as the PI3K/AKT pathway and STAT3 signaling pathway .
- Neurotransmitter Modulation : this compound's interaction with neurotransmitter systems suggests a role in mood regulation and cognitive function .
- Antioxidant Mechanism : Its ability to enhance antioxidant enzyme activity contributes to its protective effects against oxidative stress-related damage .
Q & A
Basic Research Questions
Q. What are the standard experimental models for evaluating nuciferine’s metabolic effects in non-alcoholic fatty liver disease (NAFLD)?
- Methodological Answer : The high-fat diet (HFD)-induced NAFLD rat model is widely used. Key parameters include body weight, serum lipid profiles (TG, TC, LDL-C, HDL-C), liver enzymes (AST, ALT), oxidative stress markers (SOD, GSH-Px, MDA), and histopathological analysis of hepatic steatosis. Untargeted metabolomics can identify dysregulated pathways (e.g., glycerophospholipid, linoleic acid metabolism) . Experimental designs typically involve 4–8 weeks of HFD feeding with this compound administered orally (e.g., 10–50 mg/kg/day). Sample sizes of n ≥ 10 per group are recommended for statistical power .
Q. How is this compound’s receptor pharmacology characterized in vitro?
- Methodological Answer : Dopamine D2 receptor partial agonism is assessed via Gi protein signaling in HEK293T cells using cAMP assays. For 5-HT receptor interactions, competitive binding assays (e.g., Schild regression analysis) quantify antagonism (e.g., KB = 62 nM for D2 inhibition). Dose-response curves (0.1–100 µM) are generated to determine EC50/IC50 values. Functional activity at 5-HT2A/2B/2C receptors is validated using head-twitch response (HTR) suppression in mice, with DOI (1 mg/kg) as an agonist .
Q. What analytical techniques are used to quantify this compound in biological matrices?
- Methodological Answer : Capillary electrophoresis coupled with electrochemiluminescence (CE-ECL) achieves detection limits of 7.7 × 10⁻⁷ mol/L for this compound. HPLC/Q-Orbitrap-MS and ¹H NMR are employed for metabolomic profiling in hyperuricemia models, enabling quantification of this compound and its metabolites in serum, liver, and fecal samples .
Advanced Research Questions
Q. How does this compound modulate conflicting behavioral outcomes in dopamine-dependent models?
- Methodological Answer : this compound exacerbates amphetamine-induced hyperlocomotion (via D2 partial agonism) but attenuates phencyclidine (PCP)-induced hyperlocomotion. This dichotomy is resolved using drug discrimination assays and two-way ANOVA to isolate receptor-specific effects. Pre-treatment timing (15–60 minutes) and administration routes (intraperitoneal vs. subcutaneous) critically influence outcomes, as shown in DOI-induced HTR suppression studies .
Q. What mechanisms underlie this compound’s anti-tumor effects in oral squamous cell carcinoma (OSCC)?
- Methodological Answer : this compound (80–120 µM) inhibits OSCC proliferation via STAT3 pathway suppression, validated by EdU assays, colony formation, and xenograft models. Western blotting confirms downregulation of Bcl-2 and upregulation of Bax/Cleaved-caspase 3. Low-dose this compound (30 µM) reduces migration/invasion without cytotoxicity, assessed via wound-healing and Transwell assays. Blinded observer protocols (n = 3) mitigate bias .
Q. How can metabolomic and microbiome data be integrated to study this compound’s effects on hyperuricemia?
- Methodological Answer : Combined ¹H NMR metabolomics and 16S rRNA sequencing in hyperuricemic rats reveal this compound’s dual regulation of purine metabolism (e.g., xanthine oxidase inhibition) and gut microbiota (e.g., Lactobacillus enrichment). Multi-omics integration requires PCA/PLS-DA for pathway clustering and Spearman correlation analysis to link microbial taxa with metabolite shifts .
Q. Why does this compound exhibit vasorelaxant effects through both endothelium-dependent and -independent mechanisms?
- Methodological Answer : In rat mesenteric arteries, this compound (1–100 µM) activates endothelial NO synthase (eNOS Ser1177 phosphorylation) via extracellular Ca²⁺ influx, measured by wire myography. Endothelium-independent relaxation involves voltage-gated Ca²⁺ channel blockade, validated in VSMCs using CaCl₂-induced contraction assays .
Q. Data Contradiction Analysis
Q. How to reconcile this compound’s pro-apoptotic effects in cancer cells with its hepatoprotective role in NAFLD?
- Resolution : Tissue-specific signaling explains this paradox. In hepatocytes, this compound upregulates antioxidant enzymes (SOD, GSH-Px) and suppresses IL-6/TNF-α via NF-κB inhibition. In cancer cells, it triggers mitochondrial apoptosis via PI3K-AKT/STAT3 inactivation. Dose-dependent effects (e.g., 0.05–9.5 mg/kg in xenografts vs. 10–50 mg/kg in NAFLD) further contextualize outcomes .
Properties
IUPAC Name |
(6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVQPIHKOARKV-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963862 | |
Record name | (-)-Nuciferine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475-83-2 | |
Record name | (-)-Nuciferine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nuciferine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Nuciferine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nuciferine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUCIFERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26UEB90B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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